molecular formula C17H30O10 B610254 Propargyl-PEG5-beta-D-glucose CAS No. 1397682-63-1

Propargyl-PEG5-beta-D-glucose

Cat. No.: B610254
CAS No.: 1397682-63-1
M. Wt: 394.42
InChI Key: QZJHREOKMZFHTH-NQNKBUKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-beta-D-glucose is synthesized through a series of chemical reactions that involve the conjugation of a propargyl group to a PEG chain, followed by the attachment of the beta-D-glucose moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-beta-D-glucose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propargyl-PEG5-beta-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propargyl-PEG5-beta-D-glucose involves its ability to form stable triazole linkages through click chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly selective and efficient, making it a valuable tool in various applications . The beta-D-glucose moiety enhances solubility and selectivity, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG5-beta-D-glucose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-glucose moiety. This structure provides enhanced solubility, selectivity, and versatility in various chemical reactions and applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHREOKMZFHTH-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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